L-689560

Description

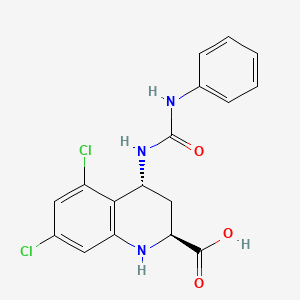

Structure

3D Structure

Propriétés

Numéro CAS |

139051-78-8 |

|---|---|

Formule moléculaire |

C17H15Cl2N3O3 |

Poids moléculaire |

380.2 g/mol |

Nom IUPAC |

(2S,4R)-5,7-dichloro-4-(phenylcarbamoylamino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |

InChI |

InChI=1S/C17H15Cl2N3O3/c18-9-6-11(19)15-12(7-9)21-14(16(23)24)8-13(15)22-17(25)20-10-4-2-1-3-5-10/h1-7,13-14,21H,8H2,(H,23,24)(H2,20,22,25)/t13-,14+/m1/s1 |

Clé InChI |

UCKHICKHGAOGAP-KGLIPLIRSA-N |

SMILES isomérique |

C1[C@H](C2=C(C=C(C=C2Cl)Cl)N[C@@H]1C(=O)O)NC(=O)NC3=CC=CC=C3 |

SMILES canonique |

C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-trans-2-carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline L 689560 L-689,560 L-689560 trans-2-carboxy-5,7-dichloro-4-(((phenylamino)carbonyl)amino)-1,2,3,4-tetrahydroquinoline |

Origine du produit |

United States |

Foundational & Exploratory

L-689,560: An In-Depth Technical Guide to its Mechanism of Action as a Glycine Site NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-689,560 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site on the GluN1 subunit. This technical guide provides a comprehensive overview of the mechanism of action of L-689,560, including its binding kinetics, receptor subtype selectivity, and functional consequences on NMDA receptor signaling. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and drug development efforts in the field of glutamatergic neurotransmission.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[1] The glycine binding site represents a critical allosteric modulatory site for controlling NMDA receptor function. L-689,560, a derivative of 2-carboxytetrahydroquinoline, has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of the NMDA receptor glycine site due to its high potency and selectivity.[2] This guide will delve into the molecular mechanisms by which L-689,560 exerts its antagonistic effects.

Molecular Mechanism of Action

L-689,560 functions as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[2] This means that it directly competes with the endogenous co-agonists, glycine and D-serine, for the same binding pocket. By occupying this site, L-689,560 prevents the conformational changes necessary for channel opening, even when glutamate is bound to the GluN2 subunit. This results in the inhibition of ion flux, primarily Ca²⁺, through the NMDA receptor channel.

Binding Affinity and Selectivity

The potency of L-689,560 has been quantified in various in vitro systems, demonstrating its high affinity for the glycine binding site. The inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) values are crucial parameters for understanding its pharmacological profile.

| NMDA Receptor Subtype | Parameter | Value (µM) | Reference |

| Recombinant GluN1/GluN2A | IC₅₀ | 0.25 ± 0.01 | [3] |

| Recombinant GluN1FA+TL/GluN3A | IC₅₀ | 0.077 ± 0.01 | [3] |

Note: Further quantitative data on the binding affinity (Kᵢ) and potency (IC₅₀) of L-689,560 across a broader range of NMDA receptor subunit combinations (e.g., GluN2B, GluN2C, GluN2D) are needed for a more complete selectivity profile.

Signaling Pathways

The primary mechanism of L-689,560 is the direct blockade of the NMDA receptor. This action prevents the influx of Ca²⁺, a critical second messenger that initiates a cascade of downstream signaling events.

By preventing Ca²⁺ influx, L-689,560 indirectly inhibits the activation of numerous downstream signaling pathways that are crucial for synaptic plasticity, such as the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the phosphorylation of the transcription factor cAMP response element-binding protein (CREB).

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of L-689,560. Researchers should optimize these protocols for their specific experimental conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of L-689,560 for the NMDA receptor glycine site. It typically involves the use of a radiolabeled ligand, such as [³H]L-689,560 or another glycine site radioligand.

Materials:

-

Rat cortical membranes or cells expressing NMDA receptors

-

[³H]L-689,560 (or other suitable radioligand)

-

L-689,560 (unlabeled)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]L-689,560, and varying concentrations of unlabeled L-689,560.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled L-689,560. Calculate the IC₅₀ value and then the Kᵢ value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional inhibition of NMDA receptor-mediated currents by L-689,560 in neurons or heterologous expression systems.

Materials:

-

Cultured neurons or cells expressing specific NMDA receptor subtypes

-

External solution (containing glutamate and varying concentrations of glycine/D-serine)

-

Internal solution (for the patch pipette)

-

Patch-clamp amplifier and data acquisition system

-

L-689,560

Procedure:

-

Cell Preparation: Prepare cultured neurons or transfected cells for recording.

-

Patching: Obtain a whole-cell patch-clamp recording from a single cell.

-

Baseline Recording: Perfuse the cell with an external solution containing glutamate and a saturating concentration of glycine to elicit a baseline NMDA receptor-mediated current.

-

Drug Application: Apply L-689,560 at various concentrations to the external solution and record the resulting inhibition of the NMDA current.

-

Washout: Perfuse with the control external solution to ensure the effect of L-689,560 is reversible.

-

Data Analysis: Measure the peak or steady-state current amplitude in the presence and absence of L-689,560. Plot the percentage of inhibition against the concentration of L-689,560 to determine the IC₅₀ value.

In Vivo Effects

In vivo studies have demonstrated the physiological consequences of blocking the NMDA receptor glycine site with L-689,560. For instance, it has been shown to block spontaneous fetal motor activity, highlighting the role of glycine as an NMDA receptor co-agonist in early development. Furthermore, antagonists of the glycine site have been investigated for their neuroprotective effects in models of excitotoxicity and cerebral ischemia.

Conclusion

L-689,560 is a powerful and selective tool for the study of the NMDA receptor glycine site. Its mechanism of action as a competitive antagonist is well-characterized, and it has been instrumental in elucidating the role of co-agonist binding in NMDA receptor function. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this critical modulatory site on the NMDA receptor. Further research is warranted to fully characterize its selectivity across all NMDA receptor subtypes and to explore its efficacy in various in vivo models of neurological and psychiatric disorders.

References

L-689,560: An In-Depth Technical Guide to a Potent NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-689,560 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site on the GluN1 subunit.[1] Its high affinity and selectivity have made it a valuable pharmacological tool for investigating the physiological and pathological roles of the NMDA receptor signaling pathway. This technical guide provides a comprehensive overview of L-689,560, including its binding and functional characteristics, detailed experimental protocols for its use, and a review of its application in in vitro and in vivo models.

Core Data on L-689,560

The following tables summarize the quantitative data regarding the binding affinity and functional potency of L-689,560 at the NMDA receptor.

Table 1: Binding Affinity of L-689,560

| Radioligand | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| [3H]L-689,560 | Rat cortex/hippocampus P2 membranes | 2.97 | 4.15 | [2] |

Table 2: Inhibitory Potency of L-689,560 at Recombinant NMDA Receptor Subtypes

| Receptor Subtype | Agonist | L-689,560 IC50 (nM) | Reference |

| GluN1/GluN2A | 10 µM glycine | 250 | [2] |

| GluN1FA+TL/GluN3A | 30 µM glycine | 77 | [2] |

NMDA Receptor Signaling Pathway and the Action of L-689,560

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. Upon activation, the channel opens, allowing the influx of Ca2+, which triggers a cascade of downstream signaling events.

L-689,560 acts as a competitive antagonist at the glycine binding site on the GluN1 subunit. By occupying this site, it prevents the binding of glycine, thereby inhibiting the activation of the NMDA receptor, even in the presence of glutamate. This blockade of NMDA receptor function has profound effects on neuronal activity and has been explored in various experimental models of neurological disorders.

NMDA Receptor Signaling and L-689,560 Inhibition

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of a test compound for the glycine site of the NMDA receptor using [3H]L-689,560.

Materials:

-

[3H]L-689,560 (specific activity ~50-80 Ci/mmol)

-

Unlabeled L-689,560 or another glycine site ligand for non-specific binding determination (e.g., 10 µM Glycine)

-

Test compounds

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Rat cortical membrane preparation

-

96-well plates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation fluid

-

Filtration manifold

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 50 µL of unlabeled ligand (for non-specific binding) or 50 µL of test compound dilution.

-

50 µL of [3H]L-689,560 (final concentration ~1-2 nM).

-

100 µL of rat cortical membrane preparation (protein concentration ~0.1-0.2 mg/mL).

-

-

Incubate the plate at 4°C for 2-3 hours.

-

Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters three times with 3 mL of ice-cold binding buffer.

-

Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

-

Measure the radioactivity in a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording NMDA receptor-mediated currents in cultured hippocampal neurons and assessing the inhibitory effect of L-689,560.

Materials:

-

Cultured hippocampal neurons

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 25 HEPES, 10 glucose, 0.001 tetrodotoxin, pH 7.4

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

-

NMDA and Glycine stock solutions

-

L-689,560 stock solution

-

Patch-clamp amplifier and data acquisition system

-

Microscope and micromanipulators

-

Perfusion system

Procedure:

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Voltage-clamp the neuron at a holding potential of -60 mV.

-

Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward NMDA receptor-mediated current.

-

After obtaining a stable baseline current, co-apply L-689,560 at various concentrations with NMDA and glycine.

-

Record the peak amplitude of the inward current in the presence of L-689,560.

-

Wash out L-689,560 and ensure the recovery of the NMDA receptor-mediated current.

Data Analysis: Measure the peak current amplitude for each concentration of L-689,560. Normalize the current amplitudes to the control response (in the absence of L-689,560). Plot the normalized current as a function of the L-689,560 concentration to generate a concentration-response curve and determine the IC50 value.

Workflow for Electrophysiological Recording

In Vivo Anticonvulsant Activity Assessment

This protocol describes a method to evaluate the anticonvulsant effects of L-689,560 in a rodent model of epilepsy induced by pentylenetetrazole (PTZ).

Animals:

-

Male Wistar rats (200-250 g)

Materials:

-

L-689,560

-

Vehicle (e.g., saline with 1% Tween 80)

-

Pentylenetetrazole (PTZ)

-

Syringes and needles for administration

-

Observation chambers

Procedure:

-

Acclimatize the rats to the experimental environment for at least one week.

-

Divide the animals into groups: vehicle control, L-689,560 treated groups (different doses), and a positive control group (e.g., diazepam).

-

Administer L-689,560 or vehicle intraperitoneally (i.p.) 30 minutes before PTZ injection.

-

Inject PTZ (e.g., 60 mg/kg, i.p.) to induce seizures.

-

Immediately after PTZ injection, place each rat in an individual observation chamber and record the following parameters for 30 minutes:

-

Latency to the first myoclonic jerk.

-

Latency to the onset of generalized clonic-tonic seizures.

-

Duration of generalized clonic-tonic seizures.

-

Seizure severity score (e.g., using the Racine scale).

-

-

Monitor the animals for any adverse effects.

Data Analysis: Compare the seizure parameters between the vehicle control and L-689,560 treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant increase in seizure latency and a decrease in seizure duration and severity indicate anticonvulsant activity.

Workflow for In Vivo Anticonvulsant Study

Conclusion

L-689,560 is a powerful and selective tool for the study of NMDA receptor function. Its high affinity for the glycine binding site allows for the specific inhibition of this receptor subtype, enabling researchers to dissect its role in a wide range of physiological and pathological processes. The experimental protocols provided in this guide offer a starting point for the characterization and application of L-689,560 in both in vitro and in vivo settings. Further research utilizing this and similar compounds will continue to enhance our understanding of the complex role of NMDA receptors in the central nervous system and may pave the way for the development of novel therapeutic strategies for neurological and psychiatric disorders.

References

L-689,560: An In-Depth Technical Guide to its Glycine Site Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-689,560, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor glycine co-agonist site. This document details the compound's binding affinity, selectivity profile, and the experimental methodologies used for its characterization.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ligand-gated ion channel involved in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] For activation, the NMDA receptor uniquely requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[2] The glycine binding site on the GluN1 subunit represents a key target for modulating NMDA receptor activity. Antagonists of this site have been investigated for their therapeutic potential in a variety of neurological disorders, including stroke and neurodegenerative diseases, where excessive NMDA receptor activation contributes to excitotoxicity.[3]

L-689,560, with the chemical name trans-2-Carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline, is a highly potent and selective competitive antagonist for the glycine binding site on the NMDA receptor.[4][5] Its high affinity and selectivity have established it as a valuable pharmacological tool for studying the role of the glycine co-agonist site in NMDA receptor function and as a radiolabeled ligand in binding studies.[5]

Quantitative Binding Profile of L-689,560

The affinity of L-689,560 for the NMDA receptor glycine site has been extensively characterized using radioligand binding assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of L-689,560 for the NMDA Receptor Glycine Site

| Parameter | Value | Species | Tissue Preparation | Radioligand | Reference |

| Ki | 2.8 nM | Rat | Cortex/Hippocampus P2 membranes | [3H]L-689,560 | [6] |

| IC50 | 5.0 nM | Rat | Cortex/Hippocampus P2 membranes | [3H]Glycine | [6] |

Table 2: Selectivity Profile of L-689,560

| Receptor/Site | Binding Affinity (Ki or IC50) | Comments | Reference |

| NMDA Receptor Glycine Site (GluN1) | 2.8 nM (Ki) | High affinity and primary target. | [6] |

| AMPA Receptor | > 10,000 nM | L-689,560 shows negligible affinity for AMPA receptors. | [6] |

| Kainate Receptor | > 10,000 nM | L-689,560 demonstrates poor affinity for kainate receptors. | [6] |

| Other amino acid recognition sites | No direct inhibition | Ligands for other amino acid recognition sites do not directly inhibit [3H]L-689,560 binding. | [6] |

Experimental Protocols

Radioligand Binding Assay for [3H]L-689,560

This protocol is adapted from the methods described by Grimwood et al. (1992) for characterizing the binding of [3H]L-689,560 to rat brain membranes.[6]

3.1.1. Materials

-

[3H]L-689,560 (specific activity ~20-30 Ci/mmol)

-

Unlabeled L-689,560

-

Rat cortex and hippocampus tissue

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Homogenizer

-

Centrifuge

-

Scintillation counter

-

96-well filter plates

3.1.2. Membrane Preparation

-

Dissect rat cortex and hippocampus on ice.

-

Homogenize the tissue in 10 volumes of ice-cold Assay Buffer using a Teflon-glass homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the P2 membranes.

-

Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation step.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.

-

Store membrane preparations at -80°C until use.

3.1.3. Binding Assay Procedure

-

Thaw the membrane preparation on ice.

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of Assay Buffer (for total binding) or 50 µL of a high concentration of unlabeled L-689,560 (e.g., 10 µM) (for non-specific binding).

-

50 µL of [3H]L-689,560 (at a final concentration of ~1 nM).

-

150 µL of the membrane preparation (~100 µg of protein).

-

-

For competition assays, add 50 µL of varying concentrations of the test compound instead of the buffer or unlabeled L-689,560.

-

Incubate the plate at 4°C for 120 minutes to reach equilibrium.[6]

-

Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with 4 mL of ice-cold Wash Buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

3.1.4. Data Analysis

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding against the concentration of [3H]L-689,560 to determine the Kd and Bmax values using non-linear regression analysis.

-

For competition experiments, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol provides a general framework for assessing the antagonistic activity of L-689,560 on NMDA receptor-mediated currents in cultured neurons or brain slices.

3.2.1. Materials

-

Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 glycine (pH 7.4, osmolarity ~310 mOsm).

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2, osmolarity ~290 mOsm).

-

NMDA

-

L-689,560

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Perfusion system

3.2.2. Recording Procedure

-

Prepare cultured neurons on coverslips or obtain acute brain slices.

-

Place the preparation in the recording chamber and continuously perfuse with external solution.

-

Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell using a rapid application system to evoke an inward NMDA receptor-mediated current.

-

After obtaining a stable baseline response, co-apply L-689,560 at various concentrations with the NMDA and glycine solution.

-

Record the peak amplitude of the inward current in the absence and presence of L-689,560.

-

Wash out L-689,560 to ensure reversibility of the effect.

3.2.3. Data Analysis

-

Measure the peak amplitude of the NMDA-evoked current for each concentration of L-689,560.

-

Normalize the current amplitude to the control response (in the absence of L-689,560).

-

Plot the normalized current as a function of the log concentration of L-689,560 to generate a concentration-response curve.

-

Fit the curve with a sigmoidal dose-response equation to determine the IC50 value of L-689,560.

Visualizations

Signaling Pathway of L-689,560 Action

Experimental Workflow for Radioligand Binding Assay

Conclusion

L-689,560 is a powerful pharmacological tool characterized by its high potency and remarkable selectivity for the glycine co-agonist site of the NMDA receptor. Its well-defined binding properties make it an invaluable radioligand for quantifying glycine site density and for screening novel compounds targeting this site. The detailed experimental protocols provided in this guide offer a foundation for researchers to utilize L-689,560 effectively in their investigations into the complex roles of the NMDA receptor in health and disease. Further research into the subtype-selectivity of L-689,560 across different GluN1 splice variants and GluN2 subunits will continue to refine our understanding of its pharmacological profile.

References

- 1. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

L-689,560: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of L-689,560, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience drug discovery and development.

Chemical Structure and Properties

L-689,560, chemically known as trans-2-Carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline, is a synthetic organic compound belonging to the class of 4-amido-2-carboxytetrahydroquinolines.[1][2] Its structure is characterized by a tetrahydroquinoline core with chloro substitutions at the 5 and 7 positions, a carboxyl group at the 2 position, and a phenylaminocarbonylamino group at the 4 position.

Chemical Structure:

Caption: 2D Chemical Structure of L-689,560.

| Property | Value | Reference |

| Chemical Name | trans-2-Carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline | [2] |

| Molecular Formula | C₁₇H₁₅Cl₂N₃O₃ | [2] |

| Molecular Weight | 380.23 g/mol | [2] |

| CAS Number | 139051-78-8 | |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble to 25 mM in DMSO and to 100 mM in ethanol. | |

| Storage | Store at room temperature. | |

| SMILES | ClC1=C2C(N--INVALID-LINK--=O">C@@HC[C@@H]2NC(NC3=CC=CC=C3)=O)=CC(Cl)=C1 | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Quinoline Melting Point | -15 °C | [1] |

| Quinoline Boiling Point | 237 °C | [1] |

Pharmacological Properties

L-689,560 is a highly potent and selective antagonist of the NMDA receptor, specifically acting at the strychnine-insensitive glycine co-agonist binding site located on the GluN1 subunit.[3][4] The binding of a co-agonist, either glycine or D-serine, to this site is a prerequisite for the channel activation by the primary agonist, glutamate. By competitively blocking this site, L-689,560 prevents the conformational changes necessary for ion channel opening, thereby inhibiting NMDA receptor-mediated excitatory neurotransmission.

Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. For L-689,560, competition binding studies have been performed to determine its inhibition constant (Ki).

| Parameter | Value | Receptor Subunit | Radioligand | Reference |

| Ki | Two-site model | NR1-1a/NR2A | [³H]-MDL105,519 | [5] |

Note: The displacement curve for L-689,560 was best fitted by a two-site model, suggesting a complex interaction with the receptor.

Signaling Pathway

L-689,560 exerts its pharmacological effects by modulating the NMDA receptor signaling pathway. The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Ca²⁺ into the neuron. This calcium influx is a critical second messenger that triggers a cascade of downstream signaling events involved in synaptic plasticity, learning, and memory.

Caption: L-689,560 blocks the glycine binding site on the NMDA receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the properties of L-689,560.

Radioligand Binding Assay (Competition Assay)

This protocol outlines a general procedure for determining the Ki of a test compound like L-689,560 for the NMDA receptor glycine site using a radiolabeled ligand.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

-

Membrane Preparation:

-

Dissect and homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand that binds to the glycine site (e.g., [³H]-MDL105,519), and a range of concentrations of the unlabeled test compound (L-689,560).

-

To determine non-specific binding, a separate set of tubes should contain a saturating concentration of a known glycine site antagonist.

-

Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of L-689,560 by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the L-689,560 concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of L-689,560 that inhibits 50% of the specific radioligand binding) from the curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Recording

Whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing recombinant NMDA receptors is used to functionally characterize the antagonist activity of L-689,560.

General Protocol:

-

Cell Preparation:

-

Culture primary neurons (e.g., cortical or hippocampal neurons) or a cell line (e.g., HEK293 cells) transiently or stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).

-

-

Recording Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Prepare intracellular (pipette) and extracellular solutions with appropriate ionic compositions. The extracellular solution should contain agonists (glutamate and glycine/D-serine) to activate the NMDA receptors.

-

-

Recording Procedure:

-

Establish a whole-cell recording configuration on a selected cell.

-

Apply the agonist-containing extracellular solution to elicit an inward current mediated by NMDA receptors.

-

Once a stable baseline current is achieved, co-apply L-689,560 at various concentrations with the agonists.

-

Measure the reduction in the agonist-evoked current in the presence of L-689,560.

-

-

Data Analysis:

-

Construct a concentration-response curve by plotting the percentage of inhibition of the NMDA receptor current against the concentration of L-689,560.

-

From this curve, determine the IC₅₀ value for the functional inhibition of the NMDA receptor.

-

Conclusion

L-689,560 is a valuable pharmacological tool for studying the role of the glycine co-agonist site in NMDA receptor function and for investigating the physiological and pathological processes involving NMDA receptor-mediated neurotransmission. Its high potency and selectivity make it a standard antagonist for in vitro and in vivo studies. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with standardized experimental protocols, to aid researchers in their scientific endeavors.

References

- 1. biosynce.com [biosynce.com]

- 2. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. noveltyjournals.com [noveltyjournals.com]

- 5. Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors: evidence for two pharmacological classes of antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Early History of L-689,560: A Glycine Site NMDA Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-689,560, chemically identified as trans-2-Carboxy-5,7-dichloro-4-[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline, emerged from a focused drug discovery program in the early 1990s as a highly potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the strychnine-insensitive glycine co-agonist site. This technical guide provides a comprehensive overview of the discovery, synthesis, and foundational pharmacological characterization of L-689,560. It includes detailed experimental protocols for its synthesis and in vitro evaluation, a summary of its binding and functional antagonist activity, and a discussion of its significance in the exploration of NMDA receptor pharmacology. Visualizations of the NMDA receptor signaling pathway, the experimental workflow for receptor binding assays, and the logical progression of its discovery are provided to enhance understanding.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in excitatory neurotransmission, synaptic plasticity, and neuronal development.[1] Its overactivation, however, is implicated in a variety of neuropathological conditions, including epilepsy and ischemic brain damage, leading to excitotoxicity. The NMDA receptor is unique in its requirement for the binding of both glutamate and a co-agonist, typically glycine or D-serine, for channel activation.[1] The glycine binding site on the GluN1 subunit of the receptor thus presents an attractive target for therapeutic intervention, with the potential for a more modulatory and less disruptive pharmacological profile compared to antagonists targeting the glutamate binding site or the ion channel itself.

In the late 1980s and early 1990s, research efforts intensified to develop potent and selective antagonists for the NMDA receptor's glycine site. L-689,560 was discovered and characterized by a team at Merck Sharp and Dohme Research Laboratories as part of a program evolving from the lead compound 5,7-dichlorokynurenic acid.[1] This work culminated in the identification of L-689,560 as one of the most potent glycine site antagonists of its time.

Chemical Synthesis

The synthesis of L-689,560 (designated as compound 35 in the original publication by Leeson et al., 1992) involves a multi-step process starting from 2,4-dichloroaniline. The key steps are outlined below, based on the published methodology.[1]

Experimental Protocol: Synthesis of L-689,560

-

Preparation of Diethyl (2,4-dichloroanilino)methylenemalonate: 2,4-Dichloroaniline is reacted with diethyl ethoxymethylenemalonate and heated to yield the corresponding enamine.

-

Cyclization to Ethyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate: The enamine undergoes thermal cyclization in diphenyl ether to form the quinoline ring system.

-

Reduction to Ethyl 5,7-dichloro-1,2,3,4-tetrahydro-4-oxoquinoline-2-carboxylate: The quinoline is catalytically hydrogenated using platinum oxide to reduce the heterocyclic ring.

-

Formation of the Oxime: The 4-keto group is converted to an oxime by reaction with hydroxylamine hydrochloride.

-

Reduction to the Amine: The oxime is reduced to the corresponding amine using catalytic hydrogenation, yielding a mixture of cis and trans isomers.

-

Separation of Isomers: The cis and trans isomers of ethyl 5,7-dichloro-4-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate are separated by chromatography.

-

Urea Formation: The trans-amine isomer is reacted with phenyl isocyanate in acetonitrile to form the phenylurea derivative.

-

Hydrolysis to L-689,560: The ethyl ester is hydrolyzed using aqueous sodium hydroxide, followed by acidification to yield the final product, trans-2-Carboxy-5,7-dichloro-4-[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline (L-689,560).

In Vitro Pharmacology

L-689,560 was extensively characterized through in vitro assays to determine its binding affinity for the NMDA receptor glycine site and its functional antagonist activity.

Radioligand Binding Assays

The affinity of L-689,560 for the strychnine-insensitive glycine binding site was determined using a radioligand binding assay with [³H]glycine.

-

Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of male Sprague-Dawley rats. The tissue is homogenized in ice-cold 0.32 M sucrose, centrifuged, and the resulting pellet is resuspended in distilled water to lyse synaptosomes. The suspension is then centrifuged, and the final pellet is washed multiple times with Tris-HCl buffer and stored at -70°C.

-

Binding Assay: On the day of the experiment, the membranes are thawed and suspended in 50 mM Tris-acetate buffer (pH 7.4). The assay is performed in a final volume of 0.5 mL containing the membrane preparation, [³H]glycine (typically at a concentration of ~20 nM), and varying concentrations of the test compound (L-689,560).

-

Incubation: The mixture is incubated at 4°C for 10 minutes.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum. The filters are then washed rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM). Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

Electrophysiology

The functional antagonist activity of L-689,560 was assessed by its ability to block NMDA-evoked responses in rat cortical slices.

-

Slice Preparation: Coronal slices (450 µm thick) of the rat cerebral cortex are prepared and maintained in an interface chamber superfused with artificial cerebrospinal fluid (aCSF) at 30°C.

-

Recording: Extracellular field potentials are recorded from the cortical surface.

-

NMDA Application: Depolarizations are induced by the application of NMDA (typically 100 µM) in the superfusing medium.

-

Antagonist Application: L-689,560 is applied in the superfusing medium at various concentrations, and its ability to block the NMDA-induced depolarization is measured.

-

Data Analysis: The antagonist dissociation constant (Kb) is calculated from the concentration-dependent reduction of the NMDA response.

Quantitative In Vitro Data

The following table summarizes the key in vitro pharmacological data for L-689,560.

| Assay | Parameter | Value | Reference |

| [³H]Glycine Binding | IC₅₀ | 7.4 nM | [1] |

| Rat Cortical Slice Electrophysiology | Kb | 130 nM | [1] |

In Vivo Pharmacology

While the primary literature extensively details the in vitro characterization of L-689,560, specific in vivo studies with this compound are less frequently reported in readily available literature. However, related glycine site antagonists have been evaluated in various animal models for their anticonvulsant and neuroprotective properties.

Anticonvulsant Activity

Glycine site antagonists have demonstrated efficacy in animal models of epilepsy. For instance, they have been shown to protect against audiogenic seizures in DBA-2 mice and against maximal electroshock (MES)-induced seizures.[2]

-

Animals: Male mice (e.g., CD-1 strain) are used.

-

Drug Administration: L-689,560 would be administered, typically intraperitoneally (i.p.), at various doses.

-

Seizure Induction: At a predetermined time after drug administration (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hindlimb extension component of the seizure.

-

Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.

Neuroprotective Activity

The neuroprotective potential of glycine site antagonists has been investigated in models of cerebral ischemia, such as the gerbil model of global cerebral ischemia.

-

Animals: Mongolian gerbils are used due to their incomplete circle of Willis, which makes them susceptible to global cerebral ischemia upon bilateral common carotid artery occlusion.

-

Ischemia Induction: Under anesthesia, the common carotid arteries are occluded for a set period (e.g., 5 minutes).

-

Drug Administration: L-689,560 would be administered before or after the ischemic insult.

-

Reperfusion and Recovery: The arterial clips are removed to allow for reperfusion, and the animals are allowed to recover.

-

Assessment of Neuronal Damage: After a survival period (e.g., 7 days), the brains are processed for histological analysis. Neuronal damage, particularly in the vulnerable CA1 region of the hippocampus, is quantified.

-

Data Analysis: The extent of neuroprotection is determined by comparing the neuronal survival in drug-treated animals to that in vehicle-treated controls.

Pharmacokinetics and Clinical Development

Detailed pharmacokinetic data for L-689,560 is not widely published in the public domain. The development of many NMDA receptor antagonists, including those acting at the glycine site, was hampered by unfavorable side-effect profiles or poor pharmacokinetic properties. Despite the high in vitro potency of compounds like L-689,560, many failed to translate this into a viable therapeutic agent. There is no evidence to suggest that L-689,560 entered clinical trials.

Visualizations

NMDA Receptor Signaling Pathway

Caption: NMDA receptor activation and downstream signaling pathways.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for the [³H]glycine radioligand binding assay.

Logical Progression of Discovery

Caption: Logical workflow of the discovery of L-689,560.

Conclusion

The discovery of L-689,560 was a significant milestone in the field of NMDA receptor pharmacology. It demonstrated that high-potency antagonists for the glycine co-agonist site could be developed through rational drug design based on a lead compound. The detailed structure-activity relationships established during its development provided valuable insights into the pharmacophore of the glycine binding site. Although L-689,560 did not progress to clinical use, it has remained a valuable research tool for elucidating the role of the NMDA receptor in various physiological and pathological processes. The methodologies developed for its synthesis and evaluation have also informed subsequent drug discovery efforts targeting this important receptor.

References

An In-depth Technical Guide to L-689,560's Role in Studying Glutamatergic Neurotransmission

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamatergic neurotransmission, primarily mediated by the N-methyl-D-aspartate (NMDA) receptor, is fundamental to synaptic plasticity, learning, and memory.[1] Dysregulation of this system is implicated in numerous neurological and psychiatric disorders. L-689,560 has emerged as a critical pharmacological tool for dissecting the function of the glutamatergic system. It is a potent, selective, and competitive antagonist of the NMDA receptor, acting at the strychnine-insensitive glycine co-agonist binding site on the GluN1 subunit.[2][3][4] This guide provides a comprehensive technical overview of L-689,560, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its application, and its utility in elucidating the complexities of glutamatergic signaling.

Introduction to L-689,560

L-689,560, chemically identified as trans-2-Carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline, is a highly potent and selective antagonist for the glycine binding site on the NMDA receptor. The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation.[5][6] By competitively blocking the glycine binding site, L-689,560 prevents the conformational changes necessary for channel opening, thereby inhibiting ion flux (Ca²⁺, Na⁺, K⁺) and subsequent downstream signaling cascades.[7] This specificity makes L-689,560 an invaluable tool for isolating and studying the role of the glycine co-agonist site in NMDA receptor function and glutamatergic neurotransmission.

Mechanism of Action

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits.[6] For the ion channel to open, two distinct events must occur simultaneously:

-

Glutamate Binding: The primary excitatory neurotransmitter, glutamate, must bind to its recognition site on the GluN2 subunits.

-

Co-agonist Binding: Glycine or D-serine must bind to the co-agonist site on the GluN1 subunits.

L-689,560 exerts its inhibitory effect by competing directly with glycine and D-serine at the GluN1 binding site.[4] As a competitive antagonist, its efficacy is dependent on the relative concentrations of the antagonist (L-689,560) and the agonist (glycine/D-serine). This competitive interaction allows for precise modulation of NMDA receptor activity in experimental settings.

References

- 1. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research Applications of L-689,560: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-689,560 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site on the GluN1 subunit.[1][2] This competitive antagonism at a crucial regulatory site makes L-689,560 an invaluable tool in preclinical research for elucidating the multifaceted roles of NMDA receptor signaling in both physiological and pathological processes. Its high affinity and specificity have enabled researchers to dissect the involvement of NMDA receptors in synaptic plasticity, excitotoxicity, and various neurological disorders. This technical guide provides an in-depth overview of the preclinical applications of L-689,560, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Core Properties of L-689,560

| Property | Value | Reference |

| Chemical Name | trans-4-((Phenylamino)carbonyl)-2,3,4,5-tetrahydro-2-carboxy-5,7-dichloro-4-quinolinecarboxylic acid | |

| Molecular Weight | 380.23 g/mol | |

| Solubility | Soluble in DMSO and ethanol |

Quantitative Data: Binding Affinity and Potency

The efficacy of L-689,560 as an NMDA receptor antagonist has been quantified through various in vitro assays. The following tables summarize key binding affinity (Kd, Ki) and functional potency (IC50) values.

Table 1: Radioligand Binding Affinity of L-689,560

| Radioligand | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| [³H]L-689,560 | Rat cortical membranes | 2.97 | 4.15 | [3] |

Table 2: Competitive Binding Affinity (Ki) of L-689,560

| Radioligand | Preparation | Ki (nM) | Reference |

| [³H]Glycine | Rat brain membranes | 5.8 | [4] |

| [³H]MDL 105,519 | Recombinant human NR1/NR2A | 5.4 | [4] |

Table 3: Functional Potency (IC50) of L-689,560

| Assay | Preparation | Agonist | IC50 (µM) | Reference |

| Whole-cell patch clamp | Cultured rat cortical neurons | NMDA (200 µM) + Glycine (1 µM) | 0.027 | [5] |

Signaling Pathways and Mechanism of Action

L-689,560 exerts its effects by competitively inhibiting the binding of the co-agonist glycine (or D-serine) to the GluN1 subunit of the NMDA receptor. This action prevents the conformational change required for channel opening, even in the presence of the primary agonist, glutamate. The resulting blockade of ion influx, primarily Ca²⁺, has significant downstream consequences on intracellular signaling cascades.

Preclinical Research Applications and Experimental Protocols

L-689,560 is a versatile tool employed in a range of preclinical research areas. Below are detailed protocols for some of its key applications.

Radioligand Binding Assays

These assays are fundamental for characterizing the affinity of L-689,560 for the NMDA receptor.

Detailed Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Dissect the brain region of interest (e.g., rat cortex or hippocampus) on ice.

-

Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled glycine (1 mM, for non-specific binding) or varying concentrations of L-689,560.

-

50 µL of [³H]glycine (e.g., 10 nM final concentration).

-

100 µL of the membrane preparation (approximately 100-200 µg of protein).

-

-

Incubate the plate at 4°C for 30 minutes.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of L-689,560.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Studies

Whole-cell patch-clamp recordings are used to assess the functional antagonism of NMDA receptor-mediated currents by L-689,560.

Detailed Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation:

-

Prepare primary neuronal cultures (e.g., from embryonic rat hippocampus or cortex) or use a suitable cell line expressing NMDA receptors.

-

Plate the cells on coverslips for recording.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4).

-

Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).

-

-

Recording Procedure:

-

Establish a whole-cell recording configuration on a selected neuron.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward NMDA receptor-mediated current.

-

After establishing a stable baseline response, co-apply L-689,560 at various concentrations (e.g., 10 nM to 10 µM) with the agonists.[6]

-

Record the inhibition of the NMDA receptor-mediated current.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current in the absence and presence of different concentrations of L-689,560.

-

Construct a concentration-response curve by plotting the percentage of inhibition against the log concentration of L-689,560.

-

Determine the IC50 value from this curve.

-

In Vivo Neuroprotection Studies

L-689,560 has been investigated for its neuroprotective effects in animal models of excitotoxic injury, such as stroke.

Detailed Protocol: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke in Rats

-

Animal Model:

-

Use adult male Sprague-Dawley rats (250-300 g).

-

Induce focal cerebral ischemia by MCAO, for example, using the intraluminal filament technique.

-

-

Drug Administration:

-

Administer L-689,560 (e.g., 0.1 mg/100 g) via intraperitoneal (i.p.) injection 30 minutes prior to the ischemic insult.[6]

-

-

Assessment of Neuroprotection:

-

After a defined period of reperfusion (e.g., 24 hours), euthanize the animals.

-

Remove the brains and section them.

-

Stain the brain sections with a marker for infarct volume, such as 2,3,5-triphenyltetrazolium chloride (TTC).

-

Quantify the infarct volume and compare it between vehicle-treated and L-689,560-treated animals.

-

Behavioral tests (e.g., neurological deficit scores, rotarod test) can also be performed before and after the ischemic insult to assess functional recovery.

-

Studies on Synaptic Plasticity (Long-Term Potentiation)

L-689,560 is used to confirm the NMDA receptor dependence of long-term potentiation (LTP), a cellular correlate of learning and memory.

Detailed Protocol: Inhibition of Hippocampal LTP

-

Slice Preparation:

-

Prepare 400 µm thick transverse hippocampal slices from a rat brain in ice-cold artificial cerebrospinal fluid (aCSF).

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to a recording chamber and perfuse with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs for at least 20 minutes by stimulating at a low frequency (e.g., 0.05 Hz).

-

-

LTP Induction and Drug Application:

-

Bath apply L-689,560 (e.g., 10 µM) to the slice for at least 20 minutes before LTP induction.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).

-

Continue to record fEPSPs for at least 60 minutes after HFS in the presence of L-689,560.

-

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the pre-HFS baseline.

-

Compare the magnitude of potentiation at 60 minutes post-HFS in slices treated with L-689,560 to control slices that received HFS in the absence of the drug. A significant reduction or complete block of potentiation in the presence of L-689,560 confirms the NMDA receptor-dependence of LTP.

-

Conclusion

L-689,560 remains a cornerstone pharmacological tool for the preclinical investigation of NMDA receptor function. Its high potency and selectivity for the glycine binding site on the GluN1 subunit allow for precise modulation of NMDA receptor activity. The data and protocols presented in this guide highlight its utility in a variety of experimental paradigms, from fundamental receptor characterization to in vivo models of neurological disease. As research into the complexities of glutamatergic neurotransmission continues, L-689,560 will undoubtedly continue to be an essential compound in the arsenal of neuroscientists and drug development professionals.

References

- 1. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

L-689,560: A Technical Guide for its Application in Preclinical Models of Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-689,560 is a potent and highly selective competitive antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Its utility as a pharmacological tool has been extensively documented in in vitro studies, where it has been instrumental in elucidating the role of the glycine site in NMDA receptor function. While the therapeutic potential of NMDA receptor antagonists in various neurological disorders is an area of active investigation, comprehensive in vivo data detailing the effects of L-689,560 in animal models of these conditions remains limited in publicly accessible literature. This technical guide synthesizes the available information on L-689,560, its mechanism of action, and provides a framework for its potential application in preclinical research. We present detailed experimental protocols for relevant animal models of neurological disorders where a glycine site antagonist like L-689,560 could be investigated for its neuroprotective or therapeutic effects. Furthermore, we include visualizations of key signaling pathways and experimental workflows to aid in the design and interpretation of such studies.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in the pathophysiology of a wide range of neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases such as Alzheimer's and Huntington's disease. This excitotoxic cascade, primarily mediated by excessive calcium influx through the NMDA receptor channel, leads to neuronal damage and death.

The NMDA receptor possesses a unique requirement for the binding of two distinct agonists for its activation: glutamate and a co-agonist, typically glycine or D-serine. The glycine binding site, located on the GluN1 subunit, represents a critical regulatory site. Antagonism of this site offers a potential therapeutic strategy to modulate NMDA receptor activity and mitigate excitotoxicity without completely blocking the receptor's function, a concern with antagonists targeting the glutamate binding site or the ion channel pore.

L-689,560, with its high affinity and selectivity for the glycine site, is a valuable research tool for investigating the therapeutic potential of this mechanism. This guide provides a comprehensive overview of its properties and outlines methodologies for its evaluation in relevant preclinical models.

Mechanism of Action of L-689,560

L-689,560 acts as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[1] By binding to this site, it prevents the necessary co-agonist binding of glycine or D-serine, thereby inhibiting the opening of the ion channel even in the presence of glutamate. This action effectively dampens NMDA receptor-mediated neurotransmission and the subsequent intracellular signaling cascades.

Potential Applications in Neurological Disorder Models

While specific in vivo studies using L-689,560 in animal models of neurological disorders are not extensively reported in the literature, its mechanism of action strongly suggests its potential utility in conditions where NMDA receptor-mediated excitotoxicity is a key pathological feature. Below are detailed experimental protocols for models where L-689,560 could be evaluated.

Epilepsy

Rationale: Overactivation of NMDA receptors contributes to the generation and spread of seizure activity. Glycine site antagonists have been shown to possess anticonvulsant properties.

Suggested Experimental Models:

-

Maximal Electroshock (MES) Seizure Model: A widely used screening test for generalized tonic-clonic seizures.

-

Pentylenetetrazol (PTZ)-Induced Seizure Model: A model for generalized myoclonic and clonic seizures.

-

Kainic Acid-Induced Seizure Model: A model that can induce status epilepticus and subsequent temporal lobe epilepsy.

Table 1: Proposed Experimental Design for L-689,560 in Seizure Models

| Parameter | Maximal Electroshock (MES) | Pentylenetetrazol (PTZ) | Kainic Acid |

| Animal Species | Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley) | Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley) | Rat (e.g., Sprague-Dawley) |

| L-689,560 Administration | Intraperitoneal (i.p.) or Intracerebroventricular (i.c.v.) | Intraperitoneal (i.p.) or Intracerebroventricular (i.c.v.) | Intraperitoneal (i.p.) or Intracerebroventricular (i.c.v.) |

| Dosage Range (suggested) | 1 - 30 mg/kg (i.p.); 0.1 - 10 nmol (i.c.v.) | 1 - 30 mg/kg (i.p.); 0.1 - 10 nmol (i.c.v.) | 1 - 30 mg/kg (i.p.); 0.1 - 10 nmol (i.c.v.) |

| Pre-treatment Time | 30-60 minutes prior to seizure induction | 30-60 minutes prior to PTZ administration | 30-60 minutes prior to Kainic Acid administration |

| Seizure Induction | Corneal or auricular electrical stimulation | Subcutaneous or intraperitoneal injection of PTZ | Systemic or intrahippocampal injection of kainic acid |

| Outcome Measures | Abolition of hindlimb tonic extension | Latency to and duration of seizures (myoclonic, clonic, tonic-clonic), seizure score (e.g., Racine scale), mortality rate | Seizure severity (Racine scale), duration of status epilepticus, latency to spontaneous recurrent seizures, neuronal damage assessment (histology) |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

-

Animals: Adult male C57BL/6 mice (20-25 g).

-

Drug Preparation: Dissolve L-689,560 in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).

-

Drug Administration: Administer L-689,560 or vehicle (i.p.) 30 minutes before the electrical stimulation.

-

Seizure Induction: Deliver a constant current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension in each treatment group. Calculate the ED50 (the dose that protects 50% of the animals).

Ischemic Stroke

Rationale: Excitotoxicity is a major contributor to neuronal damage in the ischemic penumbra following a stroke. Glycine site antagonists have shown neuroprotective effects in models of cerebral ischemia.

Suggested Experimental Model:

-

Middle Cerebral Artery Occlusion (MCAO): A widely used model of focal cerebral ischemia that mimics human stroke.

Table 2: Proposed Experimental Design for L-689,560 in a Stroke Model

| Parameter | Middle Cerebral Artery Occlusion (MCAO) |

| Animal Species | Rat (e.g., Sprague-Dawley) or Mouse (e.g., C57BL/6) |

| L-689,560 Administration | Intravenous (i.v.) or Intracerebroventricular (i.c.v.) |

| Dosage Range (suggested) | 1 - 10 mg/kg (i.v.); 0.1 - 10 nmol (i.c.v.) |

| Treatment Time | Pre-ischemia, during ischemia, or post-ischemia (reperfusion) |

| Ischemia Induction | Intraluminal filament method to occlude the MCA for a defined period (e.g., 60-90 minutes) followed by reperfusion. |

| Outcome Measures | Infarct volume (TTC staining), neurological deficit score, behavioral tests (e.g., rotarod, cylinder test), histological analysis of neuronal damage. |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO)

-

Animals: Adult male Sprague-Dawley rats (250-300 g).

-

Anesthesia: Anesthetize the rat with isoflurane.

-

Surgical Procedure:

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA and the ECA.

-

Insert a nylon monofilament suture into the ICA and advance it to the origin of the middle cerebral artery (MCA) to induce occlusion.

-

-

Ischemia Duration: Maintain the occlusion for 90 minutes.

-

Reperfusion: Withdraw the filament to allow reperfusion.

-

Drug Administration: Administer L-689,560 or vehicle (i.v.) at the onset of reperfusion.

-

Post-operative Care: Provide post-operative care, including temperature maintenance and hydration.

-

Outcome Assessment: 24 hours after MCAO, assess neurological deficits. Subsequently, sacrifice the animals and determine the infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

References

L-689,560: A Technical Guide to its Application in Synaptic Plasticity Research

For Researchers, Scientists, and Drug Development Professionals

Core Summary

L-689,560 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site on the GluN1 subunit.[1] This property makes it an invaluable tool for dissecting the molecular mechanisms underlying synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD), phenomena widely considered to be the cellular basis of learning and memory. By competitively inhibiting the binding of glycine or D-serine, L-689,560 effectively prevents the conformational changes required for NMDA receptor channel opening, thereby blocking the influx of Ca²⁺ that is critical for the induction of many forms of synaptic plasticity. This technical guide provides an in-depth overview of the use of L-689,560 in synaptic plasticity studies, including quantitative data on its effects, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of Glycine Site Antagonism on Synaptic Plasticity

The following tables summarize the quantitative effects of NMDA receptor glycine site antagonists, including L-689,560 and structurally similar compounds, on long-term potentiation. These data are compiled from various studies and are intended to provide a comparative overview for experimental design.

| Antagonist | Concentration | Preparation | Induction Protocol | Effect on LTP | Reference |

| L-689,560 | 60 µM | Hippocampal CA1 Neurons | Glycine (0.6 mM) Application | Complete abolishment of Gly-LTPNMDA (0.89 ± 0.13 vs. baseline) | [1] |

| 7-Chlorokynurenic Acid | 10 µM | Rat Hippocampal Slices | High-Frequency Stimulation (HFS) | Significant depression of LTP | [2] |

| 7-Chlorokynurenic Acid | 20 µM | Rat Hippocampal Slices | Pairing of EPSPs with postsynaptic depolarization | Reversal of LTP to LTD | [3] |

Note: Data for 7-Chlorokynurenic Acid, another potent glycine site antagonist, is included to provide a broader context for the effects of this class of compounds on LTP. The magnitude of LTP inhibition is dose-dependent.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of LTP in Hippocampal Slices with L-689,560

This protocol outlines the general steps for investigating the effect of L-689,560 on LTP in acute hippocampal slices using whole-cell patch-clamp electrophysiology.

1. Slice Preparation:

-

Anesthetize and decapitate a young adult rodent (e.g., P21-P35 rat or mouse).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of the cutting solution is optimized to reduce excitotoxicity during slicing.

-

Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber containing standard aCSF and allow them to recover for at least 1 hour at 32-34°C, followed by storage at room temperature.

2. Electrophysiological Recording:

-

Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.

-

Visualize CA1 pyramidal neurons using differential interference contrast (DIC) optics.

-

Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron using a borosilicate glass pipette (3-5 MΩ) filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 phosphocreatine, 5 QX-314, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.2-7.3 and osmolarity to 290-300 mOsm.

-

Voltage-clamp the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).

3. Experimental Procedure:

-

Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses in the recorded CA1 neuron.

-

Record a stable baseline of EPSCs for 10-20 minutes by delivering single stimuli every 20 seconds.

-

To investigate the effect of L-689,560, bath-apply the desired concentration (e.g., 10-60 µM) for a pre-incubation period of 10-20 minutes before LTP induction.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

-

Continue recording EPSCs for at least 60 minutes post-induction to monitor the potentiation of the synaptic response.

-

A control group of slices should be subjected to the same protocol without the application of L-689,560.

4. Data Analysis:

-

Measure the amplitude or slope of the evoked EPSCs.

-

Normalize the data to the average baseline response.

-

Compare the magnitude of LTP between the control and L-689,560 treated groups using appropriate statistical tests.

Mandatory Visualizations

Signaling Pathways

Caption: NMDA Receptor Signaling Pathway and the Action of L-689,560.

Experimental Workflow

Caption: Experimental Workflow for Investigating L-689,560 Effects on LTP.

Logical Relationship

Caption: Logical Flow of L-689,560's Mechanism in Inhibiting LTP.

References

- 1. Glycine transporter type 1 blockade changes NMDA receptor-mediated responses and LTP in hippocampal CA1 pyramidal cells by altering extracellular glycine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the glycine site in the NMDA receptor is necessary for the induction of LTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-term recording of LTP in cultured hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro HIV-1 Protease Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the in vitro assessment of compounds as potential inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) protease. HIV-1 protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1] Inhibition of this enzyme renders the resulting virions non-infectious, making it a critical target for antiretroviral therapy.[1][2] The following protocols are based on established fluorogenic assays and are designed for high-throughput screening and detailed kinetic analysis of potential inhibitors.

Important Note on L-689,560: The compound L-689,560 is a well-characterized and potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine binding site of the GluN1 subunit. It is widely utilized as a tool in neuroscience research to study NMDA receptor function. Extensive literature searches did not yield any evidence of L-689,560 having been evaluated as an inhibitor of HIV-1 protease. Therefore, the following protocol is a general guideline for testing any compound of interest for HIV-1 protease inhibitory activity.

Principle of the Assay

The most common in vitro method for assessing HIV-1 protease activity is a fluorescence resonance energy transfer (FRET) assay.[3] This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this fluorescence increase is directly proportional to the protease activity.